molecular formula C9H6ClNO B1288056 1H-Indole-6-carbonyl chloride CAS No. 215941-02-9

1H-Indole-6-carbonyl chloride

Cat. No.: B1288056
CAS No.: 215941-02-9
M. Wt: 179.6 g/mol
InChI Key: ASPUVXAGGCKFAO-UHFFFAOYSA-N
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Description

1H-Indole-6-carbonyl chloride is a derivative of indole, an aromatic heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities and structural versatility . This compound is particularly valuable in organic synthesis and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

1H-Indole-6-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of biologically active compounds. For instance, it can act as an acylating agent, modifying the structure and function of target proteins. The interactions between this compound and biomolecules are primarily covalent, leading to the formation of stable complexes that can influence biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. This compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. For instance, this compound can inhibit proteases by acylating their active site serine residues, thereby preventing substrate binding and cleavage. Additionally, it can influence gene expression by acetylating histones, leading to changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 1H-Indole-6-carboxylic acid. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, this compound can cause adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. For example, it can be hydrolyzed to 1H-Indole-6-carboxylic acid by esterases, which can then undergo further metabolic transformations. The presence of this compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For instance, it may be transported into the nucleus by nuclear transport proteins, where it can exert its effects on gene expression and chromatin structure .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, acetylation of this compound can facilitate its localization to the nucleus, where it can interact with histones and other nuclear proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-6-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 1H-indole-6-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. This reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-6-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides, Esters, and Thioesters: From nucleophilic substitution.

    1H-Indole-6-carboxylic Acid: From hydrolysis.

    Various Indole Derivatives: From coupling reactions.

Scientific Research Applications

1H-Indole-6-carbonyl chloride is widely used in scientific research due to its versatility:

    Chemistry: As a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: In the development of bioactive compounds for studying cellular processes and signaling pathways.

    Medicine: As a precursor in the synthesis of pharmaceuticals with anticancer, antiviral, and anti-inflammatory properties.

    Industry: In the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

  • 1H-Indole-2-carbonyl chloride
  • 1H-Indole-3-carbonyl chloride
  • 1H-Indole-5-carbonyl chloride

Comparison: 1H-Indole-6-carbonyl chloride is unique due to its position on the indole ring, which influences its reactivity and the types of derivatives it can form. Compared to other indole carbonyl chlorides, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

1H-indole-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPUVXAGGCKFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594427
Record name 1H-Indole-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215941-02-9
Record name 1H-Indole-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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